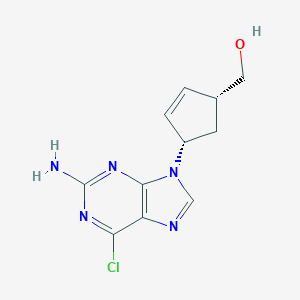

((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol

Übersicht

Beschreibung

Rokitamycin ist ein Makrolid-Antibiotikum, das aus Stämmen von Streptomyces kitasatoensis synthetisiert wird. Es gehört zur Klasse der 16-gliedrigen Makrolide und ist bekannt für seine breite antibakterielle Aktivität. Rokitamycin ist besonders wirksam gegen grampositive Bakterien, Anaerobier und Mykoplasmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Rokitamycin wird durch eine Reihe komplexer chemischer Reaktionen synthetisiert, die die Fermentation von Streptomyces kitasatoensis beinhalten. Der Prozess umfasst die Extraktion und Reinigung der aktiven Verbindung aus der Fermentationsbrühe. Der Syntheseweg umfasst mehrere Schritte, darunter Hydroxylierungs-, Methylierungs- und Veresterungsreaktionen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Rokitamycin beinhaltet die großtechnische Fermentation von Streptomyces kitasatoensis unter kontrollierten Bedingungen. Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um das Antibiotikum zu isolieren. Moderne Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden verwendet, um die Reinheit und Qualität des Endprodukts sicherzustellen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rokitamycin is synthesized through a series of complex chemical reactions involving the fermentation of Streptomyces kitasatoensis. The process includes the extraction and purification of the active compound from the fermentation broth. The synthetic route involves multiple steps, including hydroxylation, methylation, and esterification reactions .

Industrial Production Methods

Industrial production of rokitamycin involves large-scale fermentation of Streptomyces kitasatoensis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

Rokitamycin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Rokitamycin kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Rokitamycin verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei den Reaktionen von Rokitamycin sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Rokitamycin gebildet werden, sind verschiedene Derivate mit modifizierten antibakteriellen Eigenschaften. Diese Derivate werden oft auf ihre verbesserte Wirksamkeit und reduzierte Resistenz untersucht .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Mechanism of Action

This compound exhibits potent antiviral properties, particularly against HIV. It functions as a nucleoside reverse transcriptase inhibitor (NRTI), which is crucial in the treatment of HIV infections. NRTIs block reverse transcriptase, an enzyme essential for viral replication, thereby inhibiting the proliferation of the virus within the host.

Clinical Relevance

The structural similarity of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol to other well-known NRTIs allows it to be explored as a potential therapeutic agent for HIV/AIDS treatment. Its effectiveness and safety profiles are under continuous investigation in clinical trials.

Research and Development

Drug Formulation Studies

Research has focused on formulating this compound in various delivery systems to enhance its bioavailability and efficacy. Studies involving nanoparticles and liposomal formulations have shown promise in improving the pharmacokinetics of this compound, making it more effective in clinical settings.

Case Studies

Several studies have documented its use in combination therapies with other antiretroviral drugs. For instance, combining this compound with protease inhibitors has been shown to enhance overall treatment efficacy and reduce the likelihood of drug resistance.

Toxicological Assessments

Safety Profile

Toxicological studies are essential to determine the safety of this compound. Research indicates that while it is generally well-tolerated, certain adverse effects such as gastrointestinal disturbances have been reported in some patients.

Regulatory Status

The compound's safety data is critical for regulatory approvals. Continuous monitoring and reporting of adverse effects contribute to understanding its long-term safety profile.

Wirkmechanismus

Rokitamycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain during translation. This action effectively halts bacterial growth and replication. The specificity of rokitamycin towards prokaryotes is due to the absence of 50S ribosomes in eukaryotes .

Vergleich Mit ähnlichen Verbindungen

Rokitamycin ist unter den Makrolid-Antibiotika aufgrund seiner 16-gliedrigen Ringstruktur einzigartig. Ähnliche Verbindungen umfassen:

Erythromycin: Ein 14-gliedriges Makrolid mit einem ähnlichen Wirkmechanismus, aber einem anderen Wirkungsspektrum.

Azithromycin: Ein 15-gliedriges Makrolid, bekannt für seine verlängerte Halbwertszeit und verbesserte Pharmakokinetik.

Clarithromycin: Ein weiteres 14-gliedriges Makrolid mit verbesserter Stabilität unter sauren Bedingungen

Die einzigartige Struktur und die Eigenschaften von Rokitamycin machen es zu einem wertvollen Antibiotikum bei der Behandlung verschiedener bakterieller Infektionen und einem Gegenstand der laufenden wissenschaftlichen Forschung.

Biologische Aktivität

((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol, also known by its CAS number 216481-88-8, is a purine derivative notable for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This compound is structurally related to nucleosides and has garnered interest due to its interactions with nucleoside transporters and potential effects on cellular processes.

Molecular Characteristics

The molecular formula of this compound is C₁₁H₁₂ClN₅O, with a molecular weight of approximately 265.70 g/mol. The compound features a cyclopentene structure fused with a purine base, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 216481-88-8 |

| Molecular Formula | C₁₁H₁₂ClN₅O |

| Molecular Weight | 265.70 g/mol |

| Structure | Structure |

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity against various viruses by inhibiting viral replication. The mechanism often involves the inhibition of nucleoside transporters that facilitate viral entry into host cells. For instance, studies on nucleoside transporters have shown that increased expression can enhance the uptake of antiviral agents, suggesting that this compound may modulate transporter activity to exert its effects .

Anticancer Activity

Preliminary studies have also suggested that this compound may possess anticancer properties. The structural similarity to known anticancer agents allows it to interfere with nucleic acid synthesis in rapidly dividing cancer cells. In vitro studies have demonstrated cytotoxic effects on specific cancer cell lines, although further research is necessary to elucidate the precise mechanisms involved.

Case Study 1: Nucleoside Transporter Interaction

A study explored the interaction of this compound with nucleoside transporters in human cell lines. The results indicated that the compound could inhibit the uptake of adenosine and other nucleosides, leading to reduced proliferation in certain cancer cell types . This suggests a potential therapeutic avenue for targeting nucleoside transport mechanisms in cancer treatment.

Eigenschaften

IUPAC Name |

[(1R,4S)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H2,13,15,16)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEDZPMXLKYPSA-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301158516 | |

| Record name | (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301158516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216481-88-8, 118237-87-9 | |

| Record name | (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216481-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-amino-6-chloropurinenucleoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301158516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.